benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10332853
InChI: InChI=1S/C19H15ClO5/c1-12-7-18(21)25-16-9-17(15(20)8-14(12)16)23-11-19(22)24-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3
SMILES: CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC3=CC=CC=C3
Molecular Formula: C19H15ClO5
Molecular Weight: 358.8 g/mol

benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

CAS No.:

Cat. No.: VC10332853

Molecular Formula: C19H15ClO5

Molecular Weight: 358.8 g/mol

* For research use only. Not for human or veterinary use.

benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate -

Specification

Molecular Formula C19H15ClO5
Molecular Weight 358.8 g/mol
IUPAC Name benzyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate
Standard InChI InChI=1S/C19H15ClO5/c1-12-7-18(21)25-16-9-17(15(20)8-14(12)16)23-11-19(22)24-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3
Standard InChI Key RGJOQTPMTFJHPH-UHFFFAOYSA-N
SMILES CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC3=CC=CC=C3
Canonical SMILES CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The systematic IUPAC name for this compound is benzyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. Its molecular formula is C₁₉H₁₇ClO₅, with a molecular weight of 372.79 g/mol . The structure comprises:

  • A chromen-2-one backbone (C₉H₆O₂) with fused benzene and pyrone rings.

  • 6-Chloro substituent: Enhances electrophilic reactivity and influences intermolecular interactions.

  • 4-Methyl group: Contributes to hydrophobic character and steric effects.

  • 7-Benzyloxyacetate side chain: Introduces ester functionality and aromatic bulk .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₇ClO₅
Molecular Weight372.79 g/mol
XLogP3-AA (LogP)~4.2 (estimated)
Topological Polar Surface Area61.8 Ų
Rotatable Bonds7

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves multi-step organic reactions:

  • Chromenone Core Formation:

    • Base-catalyzed Pechmann condensation of resorcinol derivatives with β-ketoesters yields the 4-methylchromen-2-one scaffold .

    • Example: Reaction of 4-methylresorcinol with ethyl acetoacetate under acidic conditions .

  • Chlorination at Position 6:

    • Electrophilic aromatic substitution using chlorinating agents (e.g., Cl₂, SO₂Cl₂) introduces the chlorine atom.

  • Etherification at Position 7:

    • Nucleophilic substitution between 7-hydroxy-6-chloro-4-methylchromen-2-one and benzyl bromoacetate in the presence of a base (e.g., K₂CO₃) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
ChlorinationSO₂Cl₂, DMF, 80°C, 6 hr68%
EtherificationBenzyl bromoacetate, K₂CO₃, DMF, 120°C52%

Physicochemical Properties

Solubility and Stability

  • Solubility: Poorly soluble in water (<0.1 mg/mL at 25°C); soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the ester group.

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include ν(C=O) at 1745 cm⁻¹ (ester), 1680 cm⁻¹ (chromenone carbonyl), and ν(C-Cl) at 750 cm⁻¹ .

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 6.25 (s, 1H, H-3), 5.21 (s, 2H, OCH₂CO), 2.41 (s, 3H, 4-CH₃) .

Biological Activity and Applications

Industrial Applications

  • Fluorescent Probes: The chromenone core’s inherent fluorescence (λₑₓ = 320 nm, λₑₘ = 450 nm) suits sensor development .

  • Polymer Additives: Enhances UV stability in plastics via radical scavenging .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and acetate groups to optimize bioactivity.

  • In Vivo Toxicology: Acute and chronic toxicity profiling in model organisms.

  • Drug Delivery Systems: Encapsulation in nanocarriers to improve aqueous solubility .

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